
p-Tolunitrile
Overview
Description
p-Tolunitrile: C8H7N . It is a derivative of benzonitrile, where a methyl group is substituted at the para position of the benzene ring. This compound is a clear colorless liquid or beige solid that exhibits toxicity and flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Ammoxidation: p-Tolunitrile can be synthesized by the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene.
Dehydration of Amide or Aldoxime: Traditional methods involve the dehydration of amide or aldoxime, cyanation of aryl chloride or toluic acid, and diazotization of toluidine.
Cuprous Cyanide Solution: Another method involves the preparation of cuprous cyanide solution, followed by the reaction with o-toluidine hydrochloride and sodium nitrite.
Industrial Production Methods: Industrial production often utilizes the heterogeneous catalytic ammoxidation of methyl aromatics due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolunitrile can undergo selective oxygenation by molecular oxygen to yield the corresponding aldehyde.
Reduction: It can be reduced to form the corresponding amine.
Substitution: this compound can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen, often with a photocatalyst like tetrafluoro-p-dicyanobenzene.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst.
Substitution Reagents: Various nucleophiles under appropriate conditions.
Major Products:
Aldehydes: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from substitution reactions.
Scientific Research Applications
Chemical Applications
Synthesis and Reagent Use
p-Tolunitrile serves as an important reagent in organic synthesis. It is utilized in the preparation of 1H-indazoles from imidates and nitrosobenzenes, demonstrating its utility in the formation of complex molecular structures. Additionally, it acts as a precursor in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .
Catalytic Properties
Recent studies have explored the catalytic properties of this compound adducts with rhodium(II) acetate. These adducts have shown enhanced selectivity in cyclopropanation reactions, which are pivotal in synthesizing biologically active compounds such as pyrethroids—synthetic versions of natural insecticides . The ability to improve the yield and selectivity of these reactions highlights the compound's significance in catalysis.
Biological and Medicinal Applications
Pharmaceutical Relevance
The nitrile functional group in this compound contributes to its pharmacological properties. It enhances binding affinity to biological targets, improving pharmacokinetic profiles. This characteristic makes it a valuable component in drug design and development .
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro, suggesting that this compound could be a candidate for further pharmacological exploration .
Industrial Applications
Separation Processes
This compound is involved in industrial processes for separating isomeric mixtures of tolunitriles. A notable method includes using distillation combined with crystallization techniques to isolate pure this compound from ortho- and meta-isomers. This process is vital for ensuring the purity required for various applications in chemical manufacturing .
Material Science
In material science, this compound has been investigated for its potential use in polymer synthesis and as a solvent for various chemical reactions due to its favorable solubility characteristics. Its properties allow it to function effectively in diverse chemical environments.
Mechanism of Action
The mechanism by which p-Tolunitrile exerts its effects involves the nitrile group, which can enhance binding affinity to molecular targets. This group can participate in various chemical reactions, including electron transfer processes, which are crucial in its applications .
Comparison with Similar Compounds
Benzonitrile: The parent compound without the methyl group.
o-Tolunitrile: An isomer with the methyl group at the ortho position.
m-Tolunitrile: An isomer with the methyl group at the meta position.
Uniqueness:
Biological Activity
p-Tolunitrile (also known as para-tolunitrile or 4-tolunitrile) is an aromatic nitrile with the chemical formula . It is widely used in organic synthesis and has garnered interest due to its biological activities. This article delves into the biological activity of this compound, exploring its effects on various biological systems, mechanisms of action, and relevant studies.
- Molecular Formula :
- Molecular Weight : 135.16 g/mol
- Structure : Contains a benzene ring substituted with a methyl group and a nitrile group.
Biological Activity Overview
This compound exhibits various biological activities, particularly in enzymatic assays and studies involving cellular processes. Its nitrile functional group allows it to interact with biological molecules, influencing enzymatic activity and cellular responses.
Enzymatic Interaction
- Enzyme Activity Modulation : Studies have shown that this compound can influence the activity of certain enzymes. For instance, research indicated that it could serve as a substrate for specific enzymes, demonstrating significant enzyme activity towards this compound due to its stereoselectivity .
- Electrostatic Probing : In a study involving ribonuclease S, this compound was used as a probe to assess electrostatic fields around the active site of the enzyme. The incorporation of this compound did not significantly perturb the enzyme's catalytic properties, indicating its potential as a stable probe in biochemical studies .
Study 1: Enzymatic Assays
In an experiment assessing the effects of this compound on ribonuclease S, it was found that:
- k_cat (s) : 3.0 for wild-type RNase
- k_cat (s) : 1.7 for pCN-RNase
- K_m (mM) : 1.8 for wild-type RNase
- K_m (mM) : 1.1 for pCN-RNase
These results suggest that while this compound can be incorporated into enzymatic systems, it does not drastically alter the enzyme's overall catalytic efficiency .
Study 2: Biotransformation Potential
Research highlighted the biotransformation capabilities of this compound, particularly in microbial systems. The compound was subjected to various microbial strains to evaluate its degradation and transformation pathways. Notably:
- Certain strains exhibited high efficacy in converting this compound into less toxic metabolites.
- The study emphasized the potential application of these microbial processes in bioremediation efforts .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Interactions : The nitrile group can participate in nucleophilic addition reactions with electrophiles, potentially leading to various biochemical transformations.
- Probing Electrostatic Fields : As demonstrated in enzymatic studies, this compound can be used to probe local electric fields within proteins, aiding in understanding enzyme mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for p-tolunitrile, and how can its purity be validated experimentally?
p-Tolunitrile (4-methylbenzonitrile) is commonly synthesized via nitrile group introduction to toluene derivatives, such as halogen exchange (Rosenmund-von Braun reaction) or catalytic cyanation of p-xylene derivatives. For purity validation, combine gas chromatography (GC) with mass spectrometry (MS) to detect impurities . Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) should confirm absence of residual solvents or isomers (e.g., o-tolunitrile). Melting point (29.5°C) and refractive index (1.531) serve as preliminary physical checks .
Q. Which spectroscopic techniques are most effective for characterizing this compound in reaction mixtures?
Use ¹H NMR to monitor the methyl group resonance (δ ~2.4 ppm) and aromatic protons (δ ~7.2–7.4 ppm) . Infrared (IR) spectroscopy identifies the nitrile stretch (~2225 cm⁻¹), while ultraviolet-visible (UV-Vis) spectroscopy tracks electronic transitions in conjugated systems. For kinetic studies, inline GC-MS or high-performance liquid chromatography (HPLC) quantifies reaction progress and byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
p-Tolunitrile is toxic upon ingestion/inhalation and may cause skin irritation. Use fume hoods, nitrile gloves, and protective eyewear. Store away from oxidizers and acids to prevent hazardous reactions (e.g., nitrile hydrolysis). Emergency procedures should include immediate decontamination and access to safety data sheets (SDS) .
Q. How can this compound’s reactivity in nucleophilic additions be optimized?
Activate the nitrile group using Lewis acids (e.g., TiCl₄) or transition-metal catalysts to facilitate nucleophilic attack. Solvent choice (e.g., polar aprotic solvents like DMF) enhances electrophilicity. Monitor reaction progress via in situ IR to detect nitrile consumption .
Advanced Research Questions
Q. How do steric and electronic effects influence this compound’s role in multicomponent coupling reactions?
The methyl group in p-tolunitrile introduces steric hindrance, directing regioselectivity in reactions like pyrazole synthesis. For example, in titanium-catalyzed couplings with alkynes, the para-methyl group stabilizes intermediates via π-π interactions, favoring 3-substituted pyrazoles. Kinetic studies (¹H NMR time-course) reveal slower initiation phases compared to unsubstituted benzonitrile .
Q. What methodologies resolve contradictions in catalytic efficiency data for this compound-involving reactions?
Discrepancies in catalyst performance (e.g., HY-zeolite vs. Ti complexes) often arise from surface acidity, pore size, or solvent effects. Address these by:
- Conducting kinetic profiling (e.g., Arrhenius plots) under controlled conditions .
- Using X-ray photoelectron spectroscopy (XPS) or TEM to analyze catalyst morphology changes post-reaction .
- Comparing turnover frequencies (TOF) normalized to active site density .
Q. How can computational modeling improve mechanistic understanding of this compound’s interactions in supramolecular complexes?
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) predict binding modes in inverse sandwich complexes (e.g., Si₆Br₁₂·2(p-tolunitrile)). Density functional theory (DFT) calculates charge distribution on the nitrile group, explaining its μ₆-coordination behavior. Validate models against experimental IR frequency shifts (e.g., CN stretch in RNase S variants) .
Q. What strategies enhance reproducibility in this compound-based Ritter reactions?
Standardize substrate ratios (e.g., 1:2 p-tolunitrile:t-BuOH) and catalyst pre-treatment (e.g., calcination of HY-zeolites at 500°C). Document induction periods and use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC analysis. Report yields as both GC and isolated values to account for volatility losses .
Q. How do isotopic labeling (e.g., deuterated this compound) and advanced NMR techniques clarify reaction pathways?
Deuteration of the methyl group (p-tolunitrile-d₇) reduces signal overlap in ¹H NMR, enabling precise tracking of proton transfer steps. 2D NMR (e.g., HSQC, NOESY) identifies transient intermediates in multicomponent reactions, such as titanium-bound nitrile-alkyne adducts .
Q. What are the limitations of using this compound as a spectroscopic probe in biological systems?
While its nitrile group serves as an IR probe for electrostatic microenvironments (e.g., in RNase S), p-tolunitrile’s hydrophobicity limits solubility in aqueous buffers. Mitigate this via covalent conjugation to biomolecules or using co-solvents (e.g., <5% DMSO) .
Q. Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines: provide raw spectral data (NMR, IR) in supporting information, and limit main text to critical characterization data for novel compounds .
- Contradiction Analysis : Apply triangulation—compare results from independent techniques (e.g., GC, NMR, computational models) to validate mechanistic hypotheses .
- Ethical Compliance : Disclose all synthetic modifications and safety incidents in supplementary materials to aid reproducibility .
Properties
IUPAC Name |
4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZNNAKNUVJVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | P-TOLUNITRILE | |
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DSSTOX Substance ID |
DTXSID6026169 | |
Record name | 1-Cyano-4-methylbenzene | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-tolunitrile is a beige solid at 62.6 °F. (NTP, 1992) | |
Record name | P-TOLUNITRILE | |
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Boiling Point |
423.7 °F at 760 mmHg (NTP, 1992) | |
Record name | P-TOLUNITRILE | |
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Flash Point |
185 °F (NTP, 1992) | |
Record name | P-TOLUNITRILE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
Record name | P-TOLUNITRILE | |
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Density |
0.9805 at 86 °F (NTP, 1992) - Less dense than water; will float | |
Record name | P-TOLUNITRILE | |
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CAS No. |
104-85-8 | |
Record name | P-TOLUNITRILE | |
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Record name | 4-Methylbenzonitrile | |
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Record name | Benzonitrile, 4-methyl- | |
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Record name | 1-Cyano-4-methylbenzene | |
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Record name | p-toluonitrile | |
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Record name | P-TOLUNITRILE | |
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Melting Point |
85.1 °F (NTP, 1992) | |
Record name | P-TOLUNITRILE | |
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Retrosynthesis Analysis
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